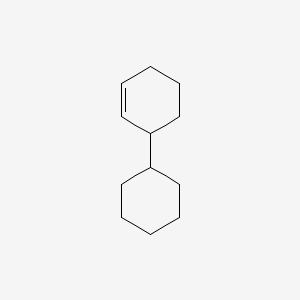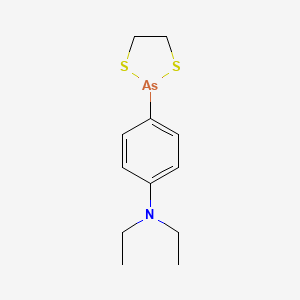
1,3,2-DITHIARSENOLANE, 2-(p-(DIETHYLAMINO)PHENYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dithiarsenolane, 2-(p-(diethylamino)phenyl)- is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is characterized by the presence of arsenic and sulfur atoms within its molecular structure, which contributes to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-dithiarsenolane, 2-(p-(diethylamino)phenyl)- typically involves the reaction of arsenic trichloride with a thiol compound in the presence of a base. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of anhydrous solvents to avoid hydrolysis. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dithiarsenolane, 2-(p-(diethylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol precursors.
Substitution: The arsenic atom can participate in substitution reactions, where ligands attached to the arsenic are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield arsenic oxides, while substitution reactions can produce a variety of arsenic-containing compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,3,2-Dithiarsenolane, 2-(p-(diethylamino)phenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds.
Biology: The compound is employed in the study of arsenic-binding proteins and their role in cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting cancer cells.
Industry: The compound’s unique properties make it useful in the development of specialized materials and sensors.
Mecanismo De Acción
The mechanism of action of 1,3,2-dithiarsenolane, 2-(p-(diethylamino)phenyl)- involves its ability to bind to vicinal dithiol-containing proteins. This binding can disrupt the normal function of these proteins, leading to various biological effects. The compound’s interaction with these proteins is highly selective, making it a valuable tool for studying redox homeostasis and protein function in living cells .
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Dithiarsenolane: A simpler analog without the diethylamino phenyl group.
2-(p-(Dimethylamino)phenyl)-1,3,2-dithiarsenolane: Similar structure but with dimethylamino instead of diethylamino.
Arsenic Trioxide: A well-known arsenic compound with different chemical properties and applications.
Uniqueness
1,3,2-Dithiarsenolane, 2-(p-(diethylamino)phenyl)- is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. The presence of the diethylamino phenyl group enhances its ability to interact with biological molecules, making it more effective in certain applications compared to its analogs .
Propiedades
Número CAS |
5185-78-4 |
|---|---|
Fórmula molecular |
C12H18AsNS2 |
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
4-(1,3,2-dithiarsolan-2-yl)-N,N-diethylaniline |
InChI |
InChI=1S/C12H18AsNS2/c1-3-14(4-2)12-7-5-11(6-8-12)13-15-9-10-16-13/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
AYKAHLLUTCVIIT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)[As]2SCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


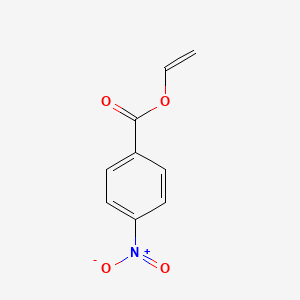
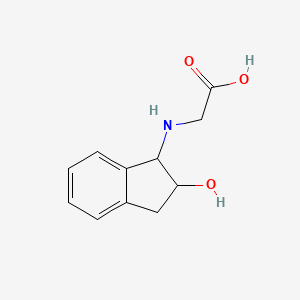
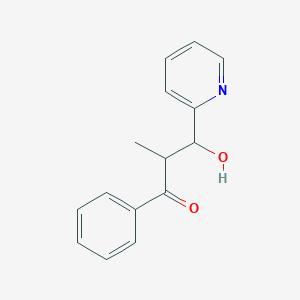
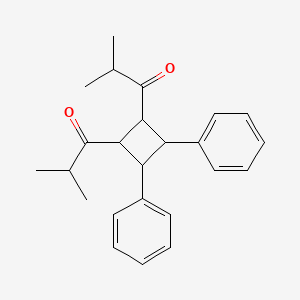
![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
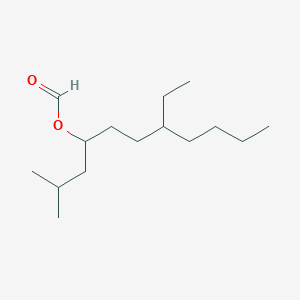
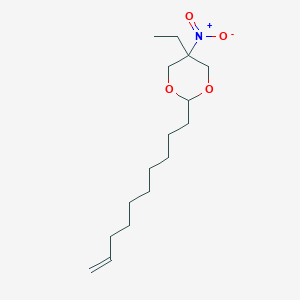
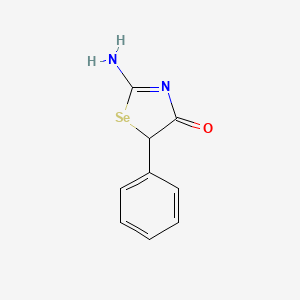
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
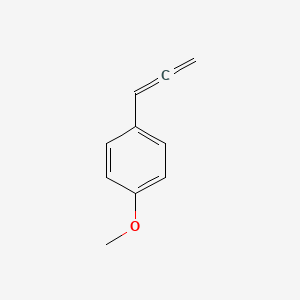
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
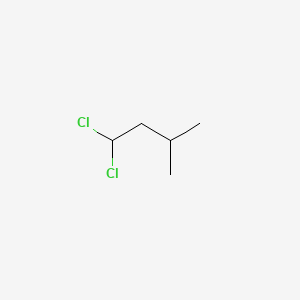
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)
